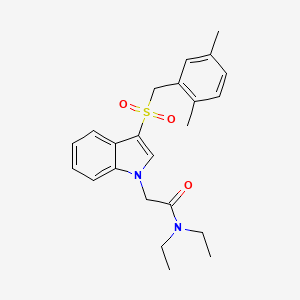

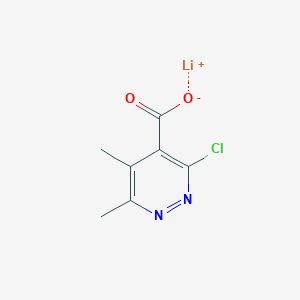

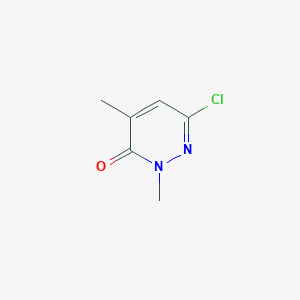

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium compounds, such as lithium salts, are often used in various applications due to their unique properties. They are commonly used in the production of batteries, particularly lithium-ion batteries, due to their high energy density .

Chemical Reactions Analysis

Lithium compounds can participate in a variety of chemical reactions. For example, in a lithium-ion battery, lithium ions move from the negative electrode to the positive electrode during discharge, and back when charging .Physical And Chemical Properties Analysis

Lithium is the lightest of all metals and has the greatest electrochemical potential, making it highly reactive. As a result, lithium compounds often have unique physical and chemical properties, such as high energy density in the case of lithium-ion batteries .科学的研究の応用

Materials Science and Electrochemistry

Nanostructured Inorganic Compounds for Li-ion Batteries

Research highlights the optimization of Li-ion technology through alternative materials, including nanostructured inorganic compounds. These compounds show promise in addressing crucial factors like cost, safety, lifetime, durability, power density, and energy density for mobile electronics and electric vehicles (Li et al., 2009).

Lithium Insertion into Manganese Spinels

This study explores the chemical and electrochemical insertion of lithium into Mn3O4 and Li[Mn2]O4. It reveals the structural changes and electron compensation mechanisms during lithium insertion, critical for developing high-performance cathode materials (Thackeray et al., 1983).

Thin-Film Lithium and Lithium-Ion Batteries

Oak Ridge National Laboratory's development of solid-state thin-film lithium and lithium-ion batteries showcases important applications in consumer and medical products. The research underscores the role of cathode and anode materials in enhancing the batteries' performance (Bates, 2000).

Biological Applications

Cementogenic Differentiation via Li+ Ions

Lithium ions are shown to activate the Wnt/β-catenin signalling pathway, enhancing the proliferation and cementogenic differentiation of human periodontal ligament-derived cells. This finding is significant for periodontal tissue engineering applications (Han et al., 2012).

Structural and Chemical Properties

Structural Factors Controlling Aggregation

Research on lithium phenolates reveals the influence of structural factors on aggregation in weakly polar aprotic solvents. This study provides insights into the aggregation processes that can affect the reactivity and properties of lithium compounds in organic synthesis (Jackman & Smith, 1988).

Ionic Liquids for Rechargeable Li Batteries

The study explores the use of ionic liquids with specific anions and cations as electrolyte systems for high-voltage, rechargeable battery systems. It highlights the electrochemical stability and compatibility of these ionic liquids with lithium metal anodes, which is crucial for enhancing battery performance (Borgel et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWHMIULEHSVLP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=NC(=C1C(=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2972934.png)

![Lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2972943.png)

![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)